
4-amino-N-butylbenzenesulfonamide
Overview
Description
4-amino-N-butylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of an amino group at the para position of the benzene ring and a butyl group attached to the sulfonamide nitrogen. This compound has a molecular formula of C10H16N2O2S and a molecular weight of 228.31 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-butylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with butylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-butylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, and various substituted sulfonamides from nucleophilic substitution reactions .
Scientific Research Applications
Medicinal Chemistry
Antiandrogenic Activity:
One of the most notable applications of 4-amino-N-butylbenzenesulfonamide is its antiandrogenic properties. Research indicates that NBBS can inhibit the growth of prostate cancer cells, particularly those that are resistant to conventional antiandrogen therapies like hydroxyflutamide. Studies have shown that NBBS effectively reduces the proliferation of androgen-dependent human prostate cancer cell lines (e.g., LNCaP cells) by blocking androgen receptor activity, making it a promising candidate for developing treatments for benign prostatic hyperplasia (BPH) and prostate carcinoma .
Pharmaceutical Development:
The compound serves as a lead structure for synthesizing new sulfonamide derivatives with enhanced biological activities. Modifications to the butyl side chain and the benzene ring have been explored to improve efficacy and reduce side effects. These derivatives are being investigated for their potential use in treating various androgen-related disorders .
Material Science
Plasticizer Applications:
NBBS is utilized as a plasticizer in the production of polyamides and copolyamides. Its lipophilic nature allows it to enhance the flexibility and durability of polymer materials, making it valuable in industrial applications . Additionally, its moderate solubility in alcohols and benzene facilitates its incorporation into various formulations .
Environmental Impact and Safety
Environmental Persistence:
Studies have detected NBBS in environmental samples, including groundwater and river water, indicating its stability and potential for human exposure. However, its low toxicity profile suggests minimal risk when used as an active ingredient in pharmaceuticals aimed at treating prostate conditions .
Case Study 1: Prostate Cancer Treatment
A study evaluated the effectiveness of NBBS on LNCaP prostate cancer cells, demonstrating that treatment with 100 µM of NBBS significantly inhibited cell proliferation compared to untreated controls. This study highlighted NBBS's potential as a therapeutic agent for patients with treatment-resistant prostate cancer .
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing various sulfonamide derivatives of NBBS to assess their antimicrobial properties. The study found that specific modifications led to enhanced activity against bacterial strains, showcasing the versatility of NBBS as a scaffold for drug development .
Comparative Data Table
Application Area | Specific Use | Findings/Notes |
---|---|---|
Medicinal Chemistry | Antiandrogenic agent | Inhibits growth of prostate cancer cells; potential treatment for BPH/cancer |
Pharmaceutical Development | Lead compound for new drug synthesis | Modifications improve efficacy; derivatives show varied biological activities |
Material Science | Plasticizer in polymers | Enhances flexibility; stable in environmental conditions |
Environmental Safety | Detected in water sources | Low toxicity; minimal risk in pharmaceutical applications |
Mechanism of Action
The mechanism of action of 4-amino-N-butylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-butylbenzenesulfonamide: Similar structure but lacks the amino group.
4-aminobenzenesulfonamide: Similar structure but lacks the butyl group.
N-tert-butylbenzenesulfonamide: Similar structure but with a tert-butyl group instead of a butyl group.
Uniqueness
4-amino-N-butylbenzenesulfonamide is unique due to the presence of both an amino group and a butyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Biological Activity
4-amino-N-butylbenzenesulfonamide (NBBS) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer treatment and immunotoxicology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
This compound has the molecular formula and is characterized by the presence of an amino group and a sulfonamide functional group. Its structure is crucial for its biological interactions and mechanisms of action.
Anticancer Activity
Research indicates that NBBS exhibits significant anticancer properties, particularly against prostate cancer cells. In a study involving the human prostate cancer cell line LNCaP, treatment with NBBS resulted in a marked reduction in cell proliferation. Specifically, after five days of treatment with 100 µM NBBS, there was a notable decrease in cell growth compared to untreated controls. This effect was even more pronounced after eight days, suggesting that NBBS may serve as an effective antiandrogenic agent in prostate carcinoma treatments, especially for tumors resistant to standard therapies such as hydroxyflutamide .
Immunotoxicity
Another aspect of NBBS's biological activity is its impact on immune responses. A study demonstrated that oral exposure to NBBS led to immunomodulatory effects in mice, notably suppressing the antibody-forming cell (AFC) response while enhancing natural killer (NK) cell activity in male F1 rats. However, the immune effects appeared to be sex-dependent, indicating that further investigation into the mechanisms underlying these variations is warranted .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of NBBS has been extensively studied. Following administration in animal models, it was found to be well-absorbed with significant excretion through urine (70-76%) and feces (11-15%). The compound showed a triphasic elimination pattern with half-lives of approximately 0.78, 11, and 1036 minutes in male rats. Tissue distribution studies revealed that NBBS preferentially partitions into red blood cells and accumulates in various organs including the liver and kidneys .
Table: Summary of Biological Activities of this compound
Case Studies
- Prostate Cancer Treatment : In vitro studies using LNCaP cells demonstrated that NBBS effectively inhibited androgen-dependent growth, suggesting potential therapeutic applications for patients resistant to conventional antiandrogens .
- Immunotoxicity Assessment : In a controlled study on female mice, NBBS administration revealed decreased AFC response while enhancing NK cell activity, highlighting its dual role in modulating immune responses based on sex and developmental exposure .
Q & A
Q. Basic Synthesis Methods
Q. What are the established synthetic routes for 4-amino-N-butylbenzenesulfonamide, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via nucleophilic substitution, where substituted acyl chlorides (derived from carboxylic acids using thionyl chloride) react with aminosulfonamides in pyridine. Key steps:
- Acyl Chloride Formation : React substituted acids with thionyl chloride (SOCl₂) under reflux (60–80°C) for 4–6 hours .
- Coupling Reaction : Combine acyl chloride with this compound in anhydrous pyridine (1:1.2 molar ratio) at room temperature for 12–24 hours .
- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. DMF), monitor via TLC, and purify via recrystallization (ethanol/water) to achieve >90% purity .
Q. Structural Confirmation
Q. What spectroscopic and crystallographic methods validate the structure of this compound?
- NMR : NMR in DMSO-d6 confirms proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm, butyl chain protons at δ 0.9–1.6 ppm) .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., S–N bond ≈ 1.63 Å, consistent with sulfonamide derivatives) .
- Mass Spectrometry : HRMS (Waters Micro-Mass ZQ 2000) confirms molecular ion [M+H]⁺ at m/z 257.1 (theoretical 257.09) .
Q. Purity and Analytical Consistency
Q. How can researchers ensure compound purity and resolve discrepancies between elemental analysis and spectral data?
- Elemental Analysis : Acceptable deviation ≤0.3% for C, H, N, S. Recalculate stoichiometry if deviations exceed this threshold .
- HPLC : Use a C18 column (MeCN/H₂O, 70:30) to detect impurities (<1% area).
- Contradiction Resolution : If NMR and elemental data conflict, repeat synthesis with rigorous drying (anhydrous conditions) and verify via HRMS .
Q. Advanced Reaction Design
Q. What strategies improve regioselectivity in sulfonamide functionalization for derivatives of this compound?
- Protecting Groups : Acetylate the amino group (using acetic anhydride) to prevent undesired side reactions during sulfonylation .
- Catalysis : Employ Pd-mediated cross-coupling for aryl–sulfonamide bond formation (e.g., Suzuki–Miyaura with boronic acids) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the sulfonamide nitrogen .
Q. Biological Activity Profiling
Q. How should researchers design in vitro assays to evaluate the antimicrobial activity of this compound derivatives?
- Model Organisms : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (MIC determination) .
- Docking Studies : Use AutoDock Vina to predict binding to dihydropteroate synthase (target for sulfonamides) .
- QSAR : Derive Hammett constants for substituents on the benzene ring to correlate electronic effects with bioactivity .
Q. Data Contradiction Analysis
Q. How can conflicting results in solubility studies (e.g., DMSO vs. aqueous buffers) be systematically addressed?
- Solubility Testing : Use shake-flask method at 25°C. Compare experimental solubility (e.g., 12 mg/mL in DMSO vs. 0.8 mg/mL in PBS) with computational predictions (LogP ≈ 1.5) .
- pH Effects : Ionize the sulfonamide group (pKa ~10) in basic buffers to improve aqueous solubility .
- Validation : Cross-check with UV-Vis spectroscopy (λmax 265 nm) to quantify dissolved compound .
Q. Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (LD50 >2000 mg/kg in rats) .
- Ventilation : Use fume hoods during synthesis (pyridine and SOCl₂ release toxic vapors) .
- Waste Disposal : Neutralize acidic/byproduct waste with NaHCO₃ before disposal .
Q. Computational Modeling
Q. Which quantum mechanical methods are suitable for predicting the electronic properties of this compound?
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps (theoretical ~4.5 eV) .
- Molecular Dynamics : Simulate solvation in water (TIP3P model) to assess stability over 50 ns trajectories .
- SAR Analysis : Correlate Hammett σ values with antibacterial activity to guide derivative design .
Properties
IUPAC Name |
4-amino-N-butylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRNQEBDIQPZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302489 | |
Record name | 4-amino-N-butylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1829-82-9 | |
Record name | 1829-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151244 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-N-butylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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